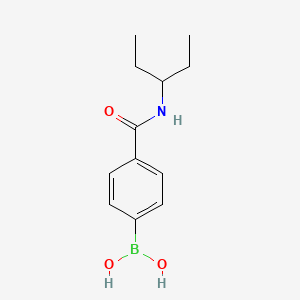![molecular formula C22H21N5O2 B2499491 3-(3-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one CAS No. 2034460-27-8](/img/structure/B2499491.png)
3-(3-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C22H21N5O2 and its molecular weight is 387.443. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds with a benzimidazole core have been reported to inhibit tubulin polymerization . Tubulin is a globular protein and is the main component of microtubules in cells. Microtubules play crucial roles in maintaining cell shape, enabling cell motility, and are involved in intracellular transport and cell division .
Mode of Action
This interaction disrupts the normal functioning of the microtubules, leading to cell cycle arrest and apoptosis .
Biochemical Pathways
The compound’s effect on biochemical pathways is likely related to its impact on microtubule dynamics. By inhibiting tubulin polymerization, it can disrupt various cellular processes that depend on microtubules. These include cell division, intracellular transport, and the maintenance of cell shape .
Result of Action
The result of the compound’s action would likely be cell cycle arrest and apoptosis, given its potential role as a tubulin polymerization inhibitor . This could make the compound of interest for the development of anticancer therapies.
Properties
IUPAC Name |
3-[3-[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-3-oxopropyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c28-21(10-12-26-14-23-18-6-2-1-5-17(18)22(26)29)25-11-9-16(13-25)27-15-24-19-7-3-4-8-20(19)27/h1-8,14-16H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVQIHHEYCMGIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=NC3=CC=CC=C32)C(=O)CCN4C=NC5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,2-diphenyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide](/img/structure/B2499409.png)
![5-[(5-bromothiophen-2-yl)sulfonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B2499410.png)
![tert-butyl N-[(2-amino-1,3-thiazol-4-yl)methyl]carbamate](/img/structure/B2499412.png)
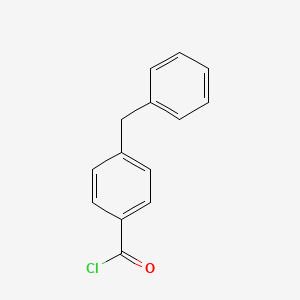
![3-bromo-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2499416.png)
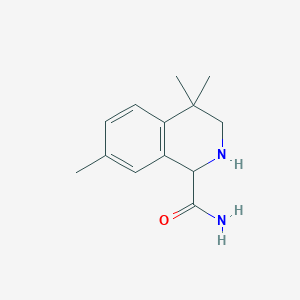
![2-{3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B2499418.png)
![2-[1-(2,3-dimethoxybenzoyl)azetidin-3-yl]-2H-1,2,3-triazole](/img/structure/B2499419.png)
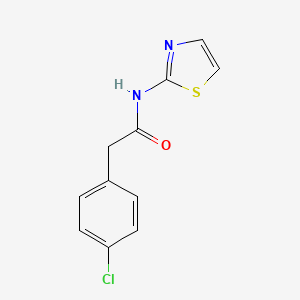
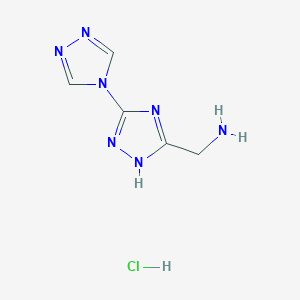
![2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]-N-phenylacetamide](/img/structure/B2499424.png)
![N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-4-methylbenzene-1-sulfonamide](/img/structure/B2499425.png)
![(2Z)-2-{[(3-ethylpent-1-yn-3-yl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2499426.png)
